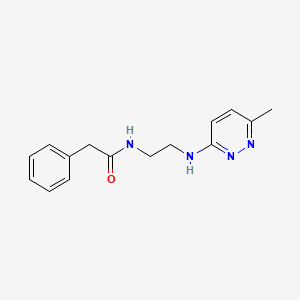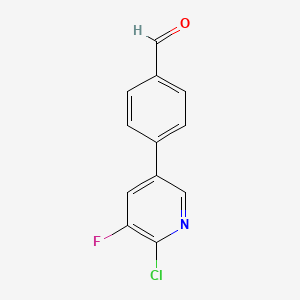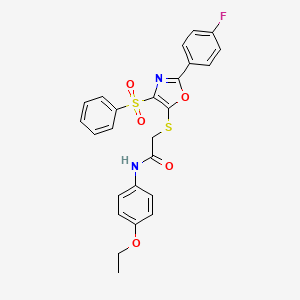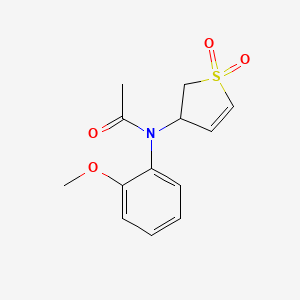![molecular formula C14H10ClN3O2 B2910700 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-92-5](/img/structure/B2910700.png)
4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a chloro group, a methyl group, and a [1,2]oxazolo[5,4-b]pyridin moiety, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the [1,2]oxazolo[5,4-b]pyridin core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives. Subsequent chlorination and acylation steps introduce the chloro and benzamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can replace one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: In the medical field, this compound could be explored for its potential use in drug development. Its unique structure and reactivity may make it suitable for designing new pharmaceuticals with specific therapeutic effects.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism by which 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
4-Chloro-N-(2-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
4-Chloro-N-(3-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
4-Chloro-N-(4-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Uniqueness: 4-Chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of the [1,2]oxazolo[5,4-b]pyridin core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-8-2-7-11-12(18-20-14(11)16-8)17-13(19)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWVGWOVHUQQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2910618.png)


![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)

![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)
![1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one](/img/structure/B2910629.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2910632.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2910634.png)


![Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2910637.png)
![rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans](/img/structure/B2910639.png)
